Hydroxy Tipelukast-d6

Description

Tipelukast is under investigation for the treatment of IPF and Idiopathic pulmonary fibrosis.

TIPELUKAST is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

an NSAID

Properties

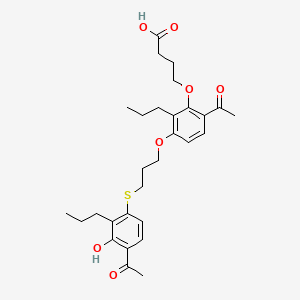

IUPAC Name |

4-[6-acetyl-3-[3-(4-acetyl-3-hydroxy-2-propylphenyl)sulfanylpropoxy]-2-propylphenoxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38O7S/c1-5-9-23-25(14-12-22(20(4)31)29(23)36-16-7-11-27(32)33)35-17-8-18-37-26-15-13-21(19(3)30)28(34)24(26)10-6-2/h12-15,34H,5-11,16-18H2,1-4H3,(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWYNAGOBXLMSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC(=C1OCCCC(=O)O)C(=O)C)OCCCSC2=C(C(=C(C=C2)C(=O)C)O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00925325 | |

| Record name | 4-(6-Acetyl-3-{3-[(4-acetyl-3-hydroxy-2-propylphenyl)sulfanyl]propoxy}-2-propylphenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00925325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125961-82-2 | |

| Record name | Tipelukast [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125961822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tipelukast | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12435 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-(6-Acetyl-3-{3-[(4-acetyl-3-hydroxy-2-propylphenyl)sulfanyl]propoxy}-2-propylphenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00925325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIPELUKAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08379P260O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of Hydroxy Tipelukast-d6 in Modern Bioanalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function and application of Hydroxy Tipelukast-d6 in bioanalysis. The focus is on its critical role as a deuterated internal standard in quantitative liquid chromatography-mass spectrometry (LC-MS) assays, a cornerstone of modern drug development.

The Fundamental Role of Internal Standards in Bioanalysis

In the landscape of drug discovery and development, the precise quantification of drug candidates and their metabolites in biological matrices is paramount for pharmacokinetic, toxicokinetic, and metabolic studies. Bioanalytical methods, particularly those employing LC-MS, are susceptible to variations that can impact accuracy and precision. These variations can arise from multiple stages of the analytical process, including sample preparation, chromatographic separation, and mass spectrometric detection.[1][2]

To mitigate these variabilities, an internal standard (IS) is introduced into the samples.[1] An ideal IS is a compound that behaves chemically and physically as closely as possible to the analyte of interest.[2] Its primary function is to normalize the analytical signal of the analyte, correcting for fluctuations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response.[1][2][3]

This compound as a Gold-Standard Internal Standard

This compound is a stable isotope-labeled (SIL) form of a potential metabolite of Tipelukast, where six hydrogen atoms have been replaced by deuterium (B1214612) atoms. This isotopic substitution results in an increase in mass, allowing it to be distinguished from the unlabeled analyte by a mass spectrometer.[1] However, it retains nearly identical physicochemical properties to the endogenous counterpart. This characteristic makes deuterated standards, like this compound, the "gold standard" for quantitative bioanalysis.[1][2]

The core principle behind the use of this compound is isotope dilution mass spectrometry (IDMS).[2] A known concentration of the deuterated standard is added to every sample, including calibration standards and quality control samples, at the earliest stage of sample preparation. Because it is chemically homologous to the analyte, it experiences the same losses during extraction and the same degree of ion suppression or enhancement in the mass spectrometer's ion source. By calculating the ratio of the analyte's peak area to the internal standard's peak area, these variations are effectively normalized, leading to highly accurate and precise quantification.[1]

Hypothetical Quantitative Data for a Bioanalytical Assay

To illustrate the application of this compound, the following table summarizes hypothetical, yet realistic, quantitative parameters for an LC-MS/MS method for the analysis of Tipelukast and its hydroxy metabolite.

| Parameter | Tipelukast (Analyte) | Hydroxy Tipelukast (Analyte) | This compound (Internal Standard) |

| Parent Ion (Q1) m/z | 450.2 | 466.2 | 472.2 |

| Fragment Ion (Q3) m/z | 288.1 | 304.1 | 310.1 |

| Retention Time (min) | 5.2 | 4.5 | 4.5 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 0.5 ng/mL | N/A |

| Upper Limit of Quantification (ULOQ) | 1000 ng/mL | 500 ng/mL | N/A |

Note: The data presented in this table is for illustrative purposes to demonstrate the principles of a bioanalytical method using a deuterated internal standard.

Detailed Experimental Protocol

The following is a representative experimental protocol for the quantification of Tipelukast and its hydroxylated metabolite in human plasma using this compound as an internal standard.

4.1 Materials and Reagents

-

Human plasma (with anticoagulant)

-

Tipelukast and Hydroxy Tipelukast reference standards

-

This compound internal standard

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

4.2 Stock and Working Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Tipelukast, Hydroxy Tipelukast, and this compound in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the Tipelukast and Hydroxy Tipelukast stock solutions in 50:50 (v/v) methanol:water to create calibration curve standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with acetonitrile.

4.3 Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of plasma samples, calibration standards, and quality control samples into microcentrifuge tubes.

-

Add 20 µL of the internal standard working solution (100 ng/mL this compound) to all tubes except for the blank matrix samples.

-

Vortex mix for 10 seconds.

-

Add 300 µL of cold acetonitrile to each tube to precipitate plasma proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject an aliquot into the LC-MS/MS system.

4.4 LC-MS/MS Conditions

-

LC System: UHPLC system

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: 5% to 95% B over 5 minutes, followed by re-equilibration

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

4.5 Data Analysis

-

Integrate the peak areas for the analytes and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.[1]

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing Workflows and Relationships

Diagrams are essential for understanding the complex workflows and logical underpinnings of bioanalytical methods.

Caption: A typical workflow for a bioanalytical method using an internal standard.

Caption: Logical relationship demonstrating how an internal standard corrects for variability.

Conclusion

Deuterated internal standards like this compound are indispensable tools in modern bioanalysis.[1] Their ability to closely mimic the analyte of interest throughout the entire analytical procedure provides a robust mechanism for correcting variability, thereby ensuring the generation of high-quality, reliable data. This level of accuracy and precision is fundamental for making informed decisions in drug development, from early discovery through to clinical trials. The principles and protocols outlined in this guide highlight the critical function of this compound and similar stable isotope-labeled standards in advancing pharmaceutical sciences.

References

Navigating the Isotopic Landscape: A Technical Guide to the Synthesis and Purification of Hydroxy Tipelukast-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a theoretical framework for the synthesis and purification of Hydroxy Tipelukast-d6, an isotopically labeled metabolite of Tipelukast. Given the proprietary nature of specific manufacturing processes for deuterated compounds, this document outlines a plausible, chemically sound hypothetical pathway. This guide is intended to serve as a foundational resource for researchers and scientists in the field of drug metabolism, pharmacokinetics, and medicinal chemistry, offering insights into potential synthetic and purification strategies.

Introduction

Tipelukast is an investigational drug with anti-inflammatory and anti-fibrotic properties.[1] Its mechanism of action involves the antagonism of leukotriene receptors and inhibition of phosphodiesterases and 5-lipoxygenase.[2] The study of its metabolism is crucial for understanding its pharmacokinetic profile and potential drug-drug interactions. Hydroxy Tipelukast is a key metabolite, and its deuterated analog, this compound, serves as an invaluable internal standard for quantitative bioanalytical assays using mass spectrometry. The six deuterium (B1214612) atoms on the propoxy chain provide a distinct mass shift without significantly altering the chemical properties of the molecule, enabling precise quantification in complex biological matrices.

Hypothetical Synthesis Pathway

The synthesis of this compound can be envisioned as a multi-step process involving the assembly of key aromatic fragments followed by the introduction of the deuterated propoxy linker. The following sections detail a hypothetical, yet feasible, synthetic protocol.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of this compound points to three primary building blocks: a resorcinol (B1680541) derivative (Fragment A), a substituted phenol (B47542) (Fragment B), and a deuterated 1,3-dihalopropane linker.

Caption: Retrosynthetic analysis of this compound.

Step 1: Synthesis of Key Intermediates

The initial phase of the synthesis would focus on the preparation of the two main aromatic components. These steps would likely involve standard organic chemistry reactions such as Friedel-Crafts acylation and Williamson ether synthesis.

Step 2: Introduction of the Deuterated Linker

A crucial step in this synthesis is the incorporation of the deuterium-labeled propoxy chain. This can be achieved by reacting one of the phenolic intermediates with a deuterated 1,3-dihalopropane. The deuterated linker itself can be synthesized from commercially available deuterated starting materials.

Step 3: Final Assembly and Hydrolysis

The final steps would involve coupling the deuterated intermediate with the second aromatic fragment, followed by any necessary deprotection or functional group manipulation to yield the target molecule, this compound.

Detailed Hypothetical Experimental Protocol

The following is a conceptual experimental workflow for the synthesis of this compound.

Caption: Hypothetical workflow for the synthesis and purification of this compound.

Purification

The purification of the final deuterated compound is critical to ensure its suitability as an internal standard. A multi-step purification protocol would be necessary to remove any unreacted starting materials, reagents, and non-deuterated or partially deuterated side products.

1. Extraction and Work-up: Following the final synthetic step, a standard aqueous work-up and extraction with an appropriate organic solvent would be performed to remove water-soluble impurities and inorganic salts.

2. Chromatographic Purification: The primary purification method for a molecule of this complexity would be preparative High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column with a gradient elution of water and acetonitrile, likely with a small amount of formic acid or trifluoroacetic acid to improve peak shape, would be a suitable system.

3. Characterization and Purity Assessment: The purity of the final product would be assessed using analytical HPLC with UV detection and, more importantly, by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight and isotopic enrichment. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be used to confirm the structure and the positions of the deuterium labels.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis and purification process.

Table 1: Hypothetical Reaction Parameters and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1a | Synthesis of Fragment A | - | DMF | 80 | 6 | 85 |

| 1b | Synthesis of Fragment B | - | DCM | 25 | 12 | 78 |

| 2 | Deuteration | 1,3-Propanediol-d8, HBr | - | 120 | 4 | 90 |

| 3 | Coupling 1 | Fragment A, 1,3-Dibromopropane-d6, K₂CO₃ | Acetonitrile | 80 | 8 | 75 |

| 4 | Coupling 2 | Intermediate from Step 3, Fragment B | DMF | 100 | 10 | 65 |

| 5 | Final Modification | LiOH | THF/H₂O | 25 | 4 | 92 |

Table 2: Hypothetical Purification and Characterization Data

| Parameter | Value |

| Purification Method | Preparative Reverse-Phase HPLC |

| Column | C18, 10 µm, 250 x 21.2 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 30-95% B over 30 min |

| Flow Rate | 20 mL/min |

| Purity (by HPLC) | >99% |

| Molecular Formula | C₂₉H₃₂D₆O₇S |

| Expected Mass (M-H)⁻ | 537.28 |

| Observed Mass (M-H)⁻ | 537.29 |

| Isotopic Enrichment | >98% |

Conclusion

This technical guide has outlined a hypothetical yet scientifically grounded approach to the synthesis and purification of this compound. The proposed workflow emphasizes key chemical transformations and purification strategies that are fundamental in the preparation of high-purity, isotopically labeled internal standards. While the specific details of an industrial synthesis may vary, the principles and techniques described herein provide a valuable framework for researchers engaged in the synthesis of deuterated drug metabolites. The availability of such standards is paramount for the accurate quantification of drug metabolites in biological systems, thereby supporting the advancement of drug development and clinical research.

References

Hydroxy Tipelukast-d6 as a Putative Metabolite of Tipelukast (MN-001): A Technical Guide

Disclaimer: As of the date of this document, specific quantitative data and detailed experimental protocols for Hydroxy Tipelukast and its deuterated analog, Hydroxy Tipelukast-d6, are not publicly available. Tipelukast (MN-001) is an investigational drug, and its metabolic profile is not fully disclosed in the public domain. This guide, therefore, presents a comprehensive framework and representative experimental protocols for the identification, characterization, and quantification of a putative hydroxylated metabolite of Tipelukast, based on established principles of drug metabolism and bioanalysis. The data presented herein is hypothetical and for illustrative purposes.

Introduction

Tipelukast (MN-001) is a novel, orally bioavailable small molecule with anti-inflammatory and anti-fibrotic properties.[1] Its multifaceted mechanism of action includes the inhibition of phosphodiesterases (PDE3 and PDE4), 5-lipoxygenase (5-LO), and leukotriene (LT) receptors.[1] As with any xenobiotic, understanding the metabolic fate of Tipelukast is crucial for a comprehensive evaluation of its pharmacokinetic (PK) profile, potential drug-drug interactions, and overall safety.

Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver, often introduces or exposes functional groups, such as hydroxyl (-OH) groups, to increase the polarity of a drug molecule and facilitate its excretion.[2] Aromatic and aliphatic hydroxylation are common metabolic pathways.[3] This guide focuses on a putative hydroxylated metabolite of Tipelukast, herein referred to as "Hydroxy Tipelukast," and its stable isotope-labeled internal standard, "this compound," which would be essential for its accurate quantification in biological matrices.

Chemical Structures

The chemical structure of Tipelukast (C₂₉H₃₈O₇S) is provided below.[4] Based on common sites of metabolic oxidation, a potential site for hydroxylation is one of the propyl side chains or the aromatic rings. For the purpose of this guide, we will hypothesize hydroxylation occurring on one of the propyl chains.

Figure 1: Chemical Structure of Tipelukast (MN-001)

Figure 2: Hypothetical Structure of Hydroxy Tipelukast

Figure 3: Hypothetical Structure of this compound

Experimental Protocols

In Vitro Metabolism of Tipelukast in Human Liver Microsomes (HLM) for Metabolite Identification

This protocol outlines a typical experiment to identify metabolites of Tipelukast formed in vitro.

Objective: To identify potential phase I metabolites of Tipelukast, including hydroxylated species, using HLM.

Materials:

-

Tipelukast

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (ACN) with 0.1% formic acid (for quenching)

-

Control compounds (e.g., a known CYP3A4 substrate like testosterone)

Procedure:

-

Prepare a stock solution of Tipelukast in a suitable organic solvent (e.g., DMSO).

-

In a microcentrifuge tube, pre-incubate HLM (final concentration, e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding Tipelukast (final concentration, e.g., 1 µM) and the NADPH regenerating system.

-

Include control incubations:

-

No NADPH (to check for non-CYP mediated metabolism).

-

No Tipelukast (background control).

-

Heat-inactivated HLM (to check for chemical degradation).

-

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding 2 volumes of ice-cold ACN with 0.1% formic acid.

-

Vortex and centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

LC-MS/MS Method for Metabolite Quantification

This protocol describes a method for the quantitative analysis of Hydroxy Tipelukast in a biological matrix, such as human plasma, using this compound as an internal standard (IS).

Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of Hydroxy Tipelukast.

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Hypothetical):

-

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over several minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometric Conditions (Hypothetical):

-

Ionization Mode: Positive ESI.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Hydroxy Tipelukast: e.g., m/z 547.2 -> 185.1

-

This compound (IS): e.g., m/z 553.2 -> 185.1

-

Tipelukast: e.g., m/z 531.2 -> 169.1

-

-

Collision energy and other source parameters would be optimized for each analyte.

Sample Preparation (Plasma):

-

To 50 µL of plasma sample, add the internal standard solution (this compound).

-

Perform protein precipitation by adding a larger volume of ice-cold acetonitrile.

-

Vortex and centrifuge.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Data Presentation

Quantitative data from pharmacokinetic studies should be presented in a clear and structured format.

Table 1: Hypothetical Pharmacokinetic Parameters of Tipelukast and Hydroxy Tipelukast in Humans Following a Single Oral Dose of Tipelukast

| Parameter | Tipelukast (Parent) | Hydroxy Tipelukast (Metabolite) |

| Cmax (ng/mL) | 1500 | 250 |

| Tmax (hr) | 2.0 | 3.5 |

| AUC₀₋t (nghr/mL) | 8500 | 1800 |

| AUC₀₋inf (nghr/mL) | 8750 | 2000 |

| t₁/₂ (hr) | 6.5 | 8.0 |

| Metabolite-to-Parent AUC Ratio | - | 0.23 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀₋inf: Area under the plasma concentration-time curve from time zero to infinity; t₁/₂: Elimination half-life.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the identification and quantification of a drug metabolite.

Caption: Workflow for Drug Metabolite Discovery and Quantification.

Hypothetical Metabolic Pathway

This diagram illustrates the proposed metabolic conversion of Tipelukast to Hydroxy Tipelukast.

Caption: Proposed Phase I Metabolic Pathway of Tipelukast.

References

The Indispensable Role of Deuterium Labeling in Internal Standards: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, achieving accurate and reproducible results is paramount. This technical guide delves into the core principles and applications of deuterated internal standards, a cornerstone of robust bioanalytical and pharmaceutical research. By providing a chemically identical yet mass-differentiated analogue to the analyte of interest, deuterated standards offer an unparalleled solution for mitigating variability inherent in complex sample matrices and analytical instrumentation. This guide will explore the fundamental advantages of this approach, provide detailed experimental protocols, and present quantitative data to underscore the superiority of stable isotope-labeled internal standards.

Core Principles: The "Perfect" Internal Standard

An ideal internal standard (IS) should mimic the analyte's behavior throughout the entire analytical workflow, from sample extraction and cleanup to chromatographic separation and mass spectrometric detection.[1] Deuterated internal standards, where one or more hydrogen atoms are replaced by their stable isotope, deuterium (B1214612) (²H or D), come remarkably close to this ideal.[2] The key principle lies in their near-identical physicochemical properties to the unlabeled analyte. This ensures that the deuterated standard co-elutes with the analyte during chromatography and experiences the same degree of ionization suppression or enhancement.[3]

The use of stable isotope-labeled internal standards is a regulatory expectation and a scientific best practice for ensuring the quality and reliability of bioanalytical data in drug development.[4]

Data Presentation: Quantitative Comparison

The superior performance of deuterated internal standards is not merely theoretical. The following tables summarize quantitative data from various studies, clearly demonstrating the improvements in precision and accuracy achieved when using deuterated standards compared to analog standards or no internal standard.

| Analyte | Internal Standard Type | Validation Parameter | Performance Data | Reference |

| Sirolimus | Deuterated (d3-Sirolimus) | Interpatient Assay Imprecision (CV%) | 2.7% - 5.7% | [5] |

| Analog (Desmethoxyrapamycin) | 7.6% - 9.7% | [5] | ||

| Kahalalide F | Stable Isotope Labeled (SIL) | Precision (Variance) | Significantly lower (p=0.02) | [6] |

| Analog (Butyric acid analogue) | - | [6] | ||

| Stable Isotope Labeled (SIL) | Accuracy (Mean Bias) | 100.3% | [6] | |

| Analog (Butyric acid analogue) | 96.8% | [6] |

| Method with Deuterated IS | Method with Non-Deuterated IS | Acceptance Criteria |

| Accuracy (% Bias) | ||

| LLOQ: 2.5% | LLOQ: 8.9% | ± 20% |

| LQC: 1.8% | LQC: 6.5% | ± 15% |

| MQC: -0.5% | MQC: -4.2% | ± 15% |

| HQC: -1.2% | HQC: -3.1% | ± 15% |

| Precision (% CV) | ||

| LLOQ: 4.1% | LLOQ: 12.3% | ≤ 20% |

| LQC: 3.5% | LQC: 9.8% | ≤ 15% |

| MQC: 2.8% | MQC: 7.5% | ≤ 15% |

| HQC: 2.2% | HQC: 6.9% | ≤ 15% |

Experimental Protocols

Detailed methodologies are crucial for ensuring the reproducibility and validity of experimental data.

Protocol 1: Evaluation of Matrix Effect Using Post-Extraction Spiking

This protocol allows for the quantitative assessment of the matrix effect on an analyte.

Methodology:

-

Prepare three sets of samples:

-

Set A (Neat Solution): Spike the analyte and the deuterated internal standard into the initial mobile phase or a pure solvent.

-

Set B (Post-Extraction Spike): Extract blank matrix samples (e.g., plasma, urine) using the intended sample preparation method. Spike the analyte and the deuterated internal standard into the extracted blank matrix at the same concentration as Set A.

-

Set C (Matrix-Matched Standard): Spike the analyte and internal standard into the blank matrix before the extraction process.[7]

-

-

Analyze all samples using the developed LC-MS method.

-

Calculate the Matrix Factor (MF):

-

MF = (Peak Area in Set B) / (Peak Area in Set A)

-

An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

-

-

Calculate the IS-Normalized MF:

-

IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

-

An IS-Normalized MF close to 1 indicates that the internal standard effectively compensates for the matrix effect.[7]

-

Protocol 2: Assessing the Isotopic Stability of a Deuterated Standard

This protocol helps determine if a deuterated internal standard is stable under the specific conditions of an analytical method.[8]

Methodology:

-

Prepare Two Sets of Samples:

-

Set A (T=0): Spike a known concentration of the deuterated standard into your analytical matrix (e.g., plasma, urine). Immediately process and analyze these samples according to your established method.

-

Set B (Incubated): Spike the deuterated standard into the same matrix at the same concentration as Set A. Incubate these samples under conditions that mimic your entire analytical process (e.g., room temperature for extraction time, autosampler temperature for the maximum expected run time).[8]

-

-

Analysis: Analyze both sets of samples using your LC-MS/MS method.

-

Data Evaluation:

-

Compare the peak area response of the deuterated standard between Set A and Set B. A significant decrease in the response of Set B suggests degradation or exchange.[8]

-

Examine the mass spectra for any evidence of a decrease in the m/z value, which would indicate the loss of deuterium.[8]

-

Calculate the ratio of the deuterated peak to any observed "back-exchanged" peak.[8]

-

Mandatory Visualizations

Signaling Pathways and Workflows

Caption: A typical bioanalytical workflow using a deuterated internal standard.

Caption: Logical workflow for bioanalytical method validation.

Caption: Mechanism of matrix effect compensation by a deuterated internal standard.

Conclusion

Deuterium-labeled internal standards are indispensable for high-quality quantitative bioanalysis. Their ability to closely mimic the analyte of interest provides robust correction for a wide range of analytical variabilities, most notably matrix effects. By implementing rigorous experimental protocols for method validation, including the evaluation of matrix effects and isotopic stability, researchers can ensure the generation of accurate, precise, and reliable data, which is critical for advancing drug development and other scientific endeavors. While challenges such as the kinetic isotope effect and potential for isotopic exchange exist, a thorough understanding of these phenomena and careful experimental design can mitigate their impact, solidifying the role of deuterium labeling as a gold standard in quantitative mass spectrometry.

References

An In-depth Technical Guide to the Mechanism of Action of Tipelukast and Its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tipelukast (MN-001) is an orally bioavailable small molecule with a multi-faceted mechanism of action, exhibiting both anti-inflammatory and anti-fibrotic properties. This technical guide delineates the current understanding of Tipelukast's molecular interactions, its effects on key signaling pathways, and the emerging role of its metabolites. The document is intended to provide a comprehensive resource for researchers and professionals involved in the development of therapeutics for inflammatory and fibrotic diseases.

Core Mechanism of Action of Tipelukast (MN-001)

Tipelukast exerts its therapeutic effects by modulating multiple targets involved in inflammatory and fibrotic cascades. Its primary mechanisms of action include leukotriene (LT) receptor antagonism, inhibition of phosphodiesterases (PDEs), and suppression of 5-lipoxygenase (5-LO) activity.[1][2][3] This polypharmacological profile allows Tipelukast to intervene at several critical points in disease pathogenesis.

Leukotriene Receptor Antagonism

Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid. Cysteinyl leukotrienes (CysLTs), in particular, play a crucial role in the pathophysiology of asthma and other inflammatory conditions by binding to CysLT receptors, leading to bronchoconstriction, mucus secretion, and eosinophil recruitment. Tipelukast acts as a leukotriene receptor antagonist, competitively blocking the binding of CysLTs to their receptors, thereby mitigating the downstream inflammatory effects.[1][2][3]

Phosphodiesterase (PDE) Inhibition

Tipelukast is an inhibitor of phosphodiesterases (PDEs), with a preference for PDE3 and PDE4.[2] PDEs are enzymes that degrade cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger involved in regulating inflammation. By inhibiting PDE3 and PDE4, Tipelukast increases intracellular cAMP levels, which in turn activates protein kinase A (PKA). This leads to the suppression of pro-inflammatory cytokine production (e.g., TNF-α, interleukins) and promotes smooth muscle relaxation.

5-Lipoxygenase (5-LO) Inhibition

5-Lipoxygenase is the key enzyme responsible for the initial step in the biosynthesis of leukotrienes from arachidonic acid.[1][2][3] By directly inhibiting 5-LO, Tipelukast reduces the production of all leukotrienes, including both CysLTs and LTB4, a potent neutrophil chemoattractant. This upstream intervention in the leukotriene pathway contributes significantly to its broad anti-inflammatory effects.

Downstream Effects on Gene Expression

Preclinical studies have demonstrated that Tipelukast's multi-target engagement leads to the downstream regulation of genes involved in fibrosis and inflammation.

Anti-fibrotic Gene Regulation

In animal models of fibrotic diseases such as idiopathic pulmonary fibrosis (IPF) and non-alcoholic steatohepatitis (NASH), Tipelukast has been shown to down-regulate the expression of key pro-fibrotic genes, including:

-

LOXL2 (Lysyl oxidase homolog 2): An enzyme involved in collagen cross-linking and fibrosis progression.[1]

-

Collagen Type 1: A major component of the extracellular matrix that accumulates during fibrosis.[1]

-

TIMP-1 (Tissue inhibitor of metalloproteinases 1): An inhibitor of matrix metalloproteinases, which can contribute to the net accumulation of extracellular matrix.[1]

Anti-inflammatory Gene Regulation

Tipelukast has also been observed to down-regulate the expression of genes that promote inflammation, such as:

-

CCR2 (C-C chemokine receptor type 2): A receptor for the chemokine MCP-1, which is involved in the recruitment of monocytes and macrophages to sites of inflammation.[1]

-

MCP-1 (Monocyte chemoattractant protein-1): A potent chemokine that attracts inflammatory cells.[1]

Tipelukast Metabolites: The Role of MN-002

Recent research has identified MN-002 as a major metabolite of Tipelukast.[4] MN-002 has demonstrated a distinct mechanism of action related to cholesterol metabolism. It has been shown to significantly enhance cholesterol efflux from macrophages by upregulating the expression of the key transport proteins ABCA1 and ABCG1.[4] This suggests a potential therapeutic role for Tipelukast and its metabolites in conditions associated with dyslipidemia and atherosclerosis.

Quantitative Data

| Compound | Target | Interaction Type | Quantitative Data (IC50/Kd) |

| Tipelukast (MN-001) | Leukotriene Receptors | Antagonist | Not Publicly Available |

| Phosphodiesterase 3 (PDE3) | Inhibitor | Not Publicly Available | |

| Phosphodiesterase 4 (PDE4) | Inhibitor | Not Publicly Available | |

| 5-Lipoxygenase (5-LO) | Inhibitor | Not Publicly Available | |

| LOXL2, Collagen Type 1, TIMP-1 | Down-regulator of Expression | Not Applicable | |

| CCR2, MCP-1 | Down-regulator of Expression | Not Applicable | |

| MN-002 | ABCA1, ABCG1 | Up-regulator of Expression | Not Applicable |

Experimental Protocols

Detailed experimental protocols from the preclinical studies that elucidated Tipelukast's mechanism of action are not publicly available. However, based on standard methodologies for assessing the identified targets, the following general protocols are likely to have been employed.

Leukotriene Receptor Antagonism Assay (Hypothetical)

A radioligand binding assay would be a standard method to determine the affinity of Tipelukast for leukotriene receptors.

-

Objective: To determine the binding affinity (Ki) of Tipelukast for CysLT1 and CysLT2 receptors.

-

Methodology:

-

Membrane Preparation: Membranes from cells expressing CysLT1 or CysLT2 receptors would be prepared.

-

Binding Reaction: The membranes would be incubated with a radiolabeled leukotriene antagonist (e.g., [3H]-montelukast) in the presence of varying concentrations of Tipelukast.

-

Separation: The bound and free radioligand would be separated by rapid filtration.

-

Detection: The amount of radioactivity bound to the membranes would be quantified using liquid scintillation counting.

-

Data Analysis: The IC50 value would be determined by non-linear regression analysis and converted to a Ki value using the Cheng-Prusoff equation.

-

Phosphodiesterase (PDE) Inhibition Assay (Hypothetical)

A common method to assess PDE inhibition is a fluorescence polarization (FP) assay.

-

Objective: To determine the IC50 value of Tipelukast against PDE3 and PDE4.

-

Methodology:

-

Enzyme Reaction: Recombinant human PDE3 and PDE4 enzymes would be incubated with a fluorescently labeled cAMP substrate in the presence of varying concentrations of Tipelukast.

-

Detection: The hydrolysis of the fluorescent cAMP substrate to fluorescent AMP would be monitored by measuring the change in fluorescence polarization.

-

Data Analysis: The percentage of inhibition at each concentration of Tipelukast would be calculated, and the IC50 value determined by fitting the data to a dose-response curve.

-

5-Lipoxygenase (5-LO) Inhibition Assay (Hypothetical)

A cell-free spectrophotometric assay is a standard method for measuring 5-LO activity.

-

Objective: To determine the IC50 value of Tipelukast against 5-LO.

-

Methodology:

-

Enzyme Preparation: Purified human recombinant 5-LO would be used.

-

Enzyme Reaction: The enzyme would be incubated with its substrate, arachidonic acid, in the presence of varying concentrations of Tipelukast.

-

Detection: The formation of the 5-LO product, 5-hydroperoxyeicosatetraenoic acid (5-HPETE), would be measured spectrophotometrically by the increase in absorbance at 234 nm.

-

Data Analysis: The initial reaction rates at different inhibitor concentrations would be used to calculate the percentage of inhibition and determine the IC50 value.

-

Visualizations

Signaling Pathways

Caption: Tipelukast's multi-target mechanism of action.

Experimental Workflow

Caption: A generalized workflow for the discovery of multi-target drugs like Tipelukast.

Tipelukast Metabolism and Metabolite Action

Caption: The metabolism of Tipelukast and the action of its metabolite, MN-002.

Conclusion

Tipelukast is a promising therapeutic candidate with a unique, multi-target mechanism of action that addresses both inflammation and fibrosis. Its ability to inhibit the leukotriene pathway at multiple points, coupled with its PDE inhibitory activity, provides a strong rationale for its development in a range of complex diseases. The discovery of the bioactivity of its major metabolite, MN-002, in promoting cholesterol efflux opens up new avenues for its potential application in metabolic and cardiovascular disorders. Further research is warranted to fully elucidate the quantitative pharmacology of Tipelukast and its metabolites and to translate these promising preclinical findings into clinical benefits.

References

An In-depth Technical Guide to Hydroxy Tipelukast-d6 for Idiopathic Pulmonary Fibrosis (IPF) Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Idiopathic Pulmonary Fibrosis (IPF) is a devastating progressive lung disease with a significant unmet medical need. Current therapeutic options only slow its progression. Tipelukast (MN-001) has emerged as a promising investigational drug with a multi-faceted mechanism of action targeting both inflammatory and fibrotic pathways. This guide explores the therapeutic rationale for Tipelukast in IPF, with a specific focus on the potential advantages of its deuterated analog, Hydroxy Tipelukast-d6. By leveraging the kinetic isotope effect, deuteration may offer an enhanced pharmacokinetic profile, leading to improved efficacy and safety. This document provides a comprehensive overview of the signaling pathways of Tipelukast, detailed experimental protocols for preclinical evaluation, and a framework for advancing research in this area.

Introduction to Idiopathic Pulmonary Fibrosis and the Role of Tipelukast

Idiopathic Pulmonary Fibrosis (IPF) is a chronic, progressive, and fatal interstitial lung disease of unknown cause.[1][2] It is characterized by the excessive deposition of extracellular matrix, leading to scarring of the lungs, impaired gas exchange, and ultimately, respiratory failure.[1][3] While the precise pathogenesis is not fully understood, it is believed to involve a complex interplay of genetic and environmental factors, leading to persistent alveolar epithelial injury and aberrant wound healing.[4]

Tipelukast (also known as MN-001) is a novel, orally bioavailable small molecule compound that has demonstrated both anti-inflammatory and anti-fibrotic activity in preclinical models.[5][6][7] It was initially developed for asthma and interstitial cystitis and is now being investigated for fibrotic diseases, including IPF.[8] MediciNova is advancing its clinical development, and it has been granted Fast Track and Orphan Drug designations by the U.S. Food and Drug Administration (FDA) for IPF.[3][8]

The Multi-Modal Mechanism of Action of Tipelukast

Tipelukast's therapeutic potential in IPF stems from its ability to modulate multiple key pathways involved in inflammation and fibrosis.[3][6][7] Its primary mechanisms of action include:

-

Leukotriene (LT) Receptor Antagonism: Leukotrienes are potent pro-inflammatory and pro-fibrotic mediators. By blocking their receptors, Tipelukast can mitigate these effects.[6][8]

-

Inhibition of Phosphodiesterases (PDEs): Tipelukast inhibits PDE3 and PDE4.[6][7][8] PDE4 inhibition, in particular, is known to have anti-inflammatory effects.

-

5-Lipoxygenase (5-LO) Inhibition: By inhibiting 5-LO, Tipelukast blocks the synthesis of leukotrienes, a key pathway in fibrosis development.[5][7][9]

Preclinical studies have shown that Tipelukast down-regulates the expression of genes that promote fibrosis, such as LOXL2, Collagen Type 1, and TIMP-1.[3][7][8] It also reduces the expression of genes involved in inflammation, including CCR2 and MCP-1.[3][7][8]

Signaling Pathway of Tipelukast in IPF

Caption: Mechanism of action of Tipelukast in inhibiting pro-inflammatory and pro-fibrotic pathways.

The Rationale for Deuteration: this compound

Deuteration is a strategic modification in drug design where one or more hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen.[10][11] This substitution can significantly alter the pharmacokinetic properties of a drug due to the kinetic isotope effect (KIE).[12] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[12]

The primary advantages of deuterating a drug like Tipelukast to form this compound include:

-

Improved Metabolic Stability: If the deuterated positions are sites of metabolic oxidation, the rate of metabolism can be slowed down.[13][14]

-

Increased Half-Life and Exposure: Slower metabolism can lead to a longer drug half-life and increased overall drug exposure (AUC).[13]

-

Reduced Formation of Toxic Metabolites: Deuteration can sometimes alter metabolic pathways, potentially reducing the formation of harmful metabolites.[12][13]

-

Potential for Lower Dosing and Improved Safety Profile: An enhanced pharmacokinetic profile may allow for lower or less frequent dosing, which can improve patient compliance and reduce off-target side effects.[11]

While specific data on this compound is not publicly available, the principles of deuteration suggest it could be a promising next-generation therapeutic for IPF.

Quantitative Data from Preclinical and Clinical Studies of Tipelukast

While a Phase 2 clinical trial of Tipelukast in IPF did not meet its primary endpoint of significantly improving lung function, some positive effects were observed, including a reduction in worsening IPF events.[1][15] The following tables summarize representative data that would be collected in preclinical and clinical evaluations of an anti-fibrotic agent like this compound.

Table 1: Representative In Vitro Anti-Fibrotic Activity

| Assay | Cell Type | Endpoint | Tipelukast (IC50) | This compound (Hypothetical IC50) |

| Fibroblast-to-Myofibroblast Transition | Primary Human Lung Fibroblasts (IPF) | α-SMA Expression | 5 µM | 3 µM |

| Collagen Deposition | Primary Human Lung Fibroblasts (IPF) | Collagen I Staining | 8 µM | 5 µM |

| Pro-inflammatory Cytokine Release | Human PBMCs | TNF-α Secretion | 2 µM | 1.5 µM |

Table 2: Representative In Vivo Efficacy in a Bleomycin-Induced Mouse Model of IPF

| Parameter | Vehicle Control | Bleomycin (B88199) + Vehicle | Bleomycin + Tipelukast | Bleomycin + this compound (Hypothetical) |

| Lung Hydroxyproline (B1673980) (µ g/lung ) | 150 ± 20 | 450 ± 50 | 250 ± 30 | 200 ± 25 |

| Ashcroft Fibrosis Score | 0.5 ± 0.2 | 6.5 ± 1.0 | 3.0 ± 0.5 | 2.5 ± 0.5 |

| BALF Total Cell Count (x10^5) | 1.2 ± 0.3 | 8.5 ± 1.5 | 3.5 ± 0.8 | 2.8 ± 0.6 |

Table 3: Representative Pharmacokinetic Parameters in Rats

| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T1/2 (h) |

| Tipelukast | 850 ± 150 | 1.5 | 4500 ± 800 | 4.2 |

| This compound (Hypothetical) | 950 ± 180 | 2.0 | 9000 ± 1200 | 8.5 |

Experimental Protocols for Preclinical Evaluation

In Vitro Assays for Anti-Fibrotic Activity

Objective: To assess the direct anti-fibrotic and anti-inflammatory effects of this compound on primary human lung cells.

a) Fibroblast-to-Myofibroblast Transition (FMT) Assay [16]

-

Cell Culture: Culture primary human lung fibroblasts from IPF patients in fibroblast growth medium.

-

Treatment: Seed cells in 96-well plates and starve overnight. Treat with varying concentrations of this compound or a vehicle control for 1 hour.

-

Stimulation: Induce myofibroblast differentiation by adding TGF-β1 (10 ng/mL).

-

Incubation: Incubate for 48-72 hours.

-

Analysis: Fix and stain cells for α-smooth muscle actin (α-SMA) and DAPI. Quantify α-SMA expression using high-content imaging.

b) Collagen Deposition Assay

-

Cell Culture and Treatment: Follow steps 1-3 from the FMT assay.

-

Incubation: Incubate for 72 hours.

-

Analysis: Fix and stain cells for Collagen Type I and DAPI. Quantify collagen deposition using high-content imaging. Alternatively, use a Sircol collagen assay to quantify soluble collagen in the supernatant.

c) Pro-inflammatory Cytokine Release Assay

-

Cell Culture: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors.

-

Treatment: Pre-treat PBMCs with varying concentrations of this compound or a vehicle control for 1 hour.

-

Stimulation: Stimulate with lipopolysaccharide (LPS).

-

Incubation: Incubate for 24 hours.

-

Analysis: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA.

In Vivo Efficacy in an Animal Model of IPF

Objective: To evaluate the in vivo efficacy of this compound in a bleomycin-induced pulmonary fibrosis mouse model.[17][18][19][20]

-

Animal Model: Use 8-10 week old C57BL/6 mice.

-

Induction of Fibrosis: Administer a single intratracheal dose of bleomycin (1.25-2.5 U/kg).

-

Treatment: Begin daily oral administration of this compound, Tipelukast (as a comparator), or vehicle control on day 7 post-bleomycin administration and continue for 14-21 days.

-

Endpoint Analysis (Day 21 or 28):

-

Histology: Harvest lungs, fix, and embed in paraffin. Stain sections with Masson's trichrome to assess collagen deposition. Score fibrosis using the Ashcroft scoring system.

-

Hydroxyproline Assay: Hydrolyze a portion of the lung tissue and measure hydroxyproline content as an indicator of total collagen.

-

Bronchoalveolar Lavage (BAL): Collect BAL fluid and perform total and differential cell counts to assess inflammation.

-

Gene Expression: Extract RNA from lung tissue and perform qRT-PCR to measure the expression of pro-fibrotic and pro-inflammatory genes.

-

Preclinical Evaluation Workflow

Caption: A representative workflow for the preclinical evaluation of this compound for IPF.

Conclusion and Future Directions

Tipelukast presents a compelling, multi-targeted approach for the treatment of IPF. The development of a deuterated analog, this compound, offers a scientifically sound strategy to potentially enhance its pharmacokinetic properties and, consequently, its clinical utility. The experimental protocols and frameworks outlined in this guide provide a robust starting point for researchers and drug development professionals to rigorously evaluate the therapeutic potential of this compound. Further research is warranted to synthesize and characterize this novel compound and to validate its hypothesized benefits in comprehensive preclinical and clinical studies. Successful development could provide a much-needed, more effective treatment option for patients suffering from this devastating disease.

References

- 1. Emerging pharmacological options in the treatment of idiopathic pulmonary fibrosis (IPF) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MediciNova, Inc. Announces FDA Granted Orphan Drug Designation To MN-001 (Tipelukast) For Idiopathic Pulmonary Fibrosis (IPF) - BioSpace [biospace.com]

- 4. Emerging therapies for idiopathic pulmonary fibrosis, a progressive age-related disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. respiratory-therapy.com [respiratory-therapy.com]

- 6. Tipelukast (MN-001) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]

- 7. medicinova.com [medicinova.com]

- 8. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]

- 9. firstwordpharma.com [firstwordpharma.com]

- 10. Deuterated drug - Wikipedia [en.wikipedia.org]

- 11. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]

- 16. criver.com [criver.com]

- 17. atsjournals.org [atsjournals.org]

- 18. PROGRESS TOWARD IMPROVING ANIMAL MODELS FOR IPF - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Exploring Animal Models That Resemble Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Exploring Animal Models That Resemble Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Tipelukast and the Role of Hydroxy Tipelukast-d6 in Non-Alcoholic Steatohepatitis (NASH) Research

Executive Summary

Non-alcoholic steatohepatitis (NASH) is a progressive form of non-alcoholic fatty liver disease (NAFLD) characterized by liver inflammation and damage, which can lead to advanced fibrosis, cirrhosis, and hepatocellular carcinoma. With no currently approved pharmacotherapies, there is a significant unmet medical need. Tipelukast (MN-001), a novel, orally bioavailable small molecule, has emerged as a promising candidate due to its multi-modal anti-inflammatory and anti-fibrotic properties. This technical guide provides an in-depth overview of Tipelukast's mechanism of action, a summary of key preclinical and clinical data in the context of NASH, and detailed experimental methodologies. Furthermore, it clarifies the specific role of Hydroxy Tipelukast-d6 as a critical tool in the bioanalytical quantification of Tipelukast, a necessary component for robust clinical development.

Introduction to Tipelukast (MN-001)

Tipelukast is a small molecule compound with a multifaceted mechanism of action that makes it a compelling candidate for complex diseases like NASH. Its primary activities include leukotriene (LT) receptor antagonism, inhibition of phosphodiesterases (PDE) 3 and 4, and inhibition of 5-lipoxygenase (5-LO).[1][2][3] The 5-LO/LT pathway is a key driver of inflammation and has been identified as a pathogenic factor in the development of liver fibrosis.[2] By targeting these pathways, Tipelukast has the potential to mitigate the core pathologies of NASH: steatosis, inflammation, and fibrosis. In 2015, the U.S. Food and Drug Administration (FDA) granted Fast Track designation for Tipelukast for the treatment of NASH with fibrosis, underscoring its therapeutic potential.

The Role of Deuterated Compounds: this compound

In drug development, deuterated compounds play a pivotal role. Deuterium (B1214612) (d or ²H) is a stable, heavy isotope of hydrogen. Replacing hydrogen with deuterium in a drug molecule can slow down its metabolism, a phenomenon known as the "kinetic isotope effect," potentially improving its pharmacokinetic profile.

However, a more common and critical application is in bioanalysis. A deuterated version of a drug or its metabolite, such as This compound , serves as an ideal stable isotope-labeled internal standard (SIL-IS) for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5]

An SIL-IS is considered the "gold standard" in bioanalysis because it has nearly identical chemical and physical properties to the analyte (the drug being measured).[6][7][8] It co-elutes during chromatography and experiences the same extraction recovery and matrix effects, but is distinguishable by the mass spectrometer due to its higher mass. This allows it to accurately correct for variations during sample processing and analysis, ensuring the highest degree of precision and accuracy in determining the drug's concentration in biological matrices like plasma.[9] Therefore, this compound is not the therapeutic agent itself, but an indispensable analytical tool for the clinical evaluation of Tipelukast.

Mechanism of Action in NASH: The 5-Lipoxygenase Pathway

The progression of NASH involves complex inflammatory cascades. One of the key pathways is the 5-lipoxygenase (5-LO) pathway, which converts arachidonic acid into pro-inflammatory leukotrienes.[3] These leukotrienes recruit and activate immune cells within the liver, promoting inflammation and activating hepatic stellate cells (HSCs), the primary cell type responsible for collagen deposition and fibrosis. Tipelukast inhibits 5-LO and also acts as a leukotriene receptor antagonist, thereby disrupting this pathological process at multiple points.[2]

Preclinical Evidence in a NASH Animal Model

Tipelukast has demonstrated significant anti-inflammatory and anti-fibrotic activity in a well-established preclinical model of NASH.

Experimental Protocol: Advanced STAM™ Mouse NASH-HCC Model[12]

-

Model Induction: NASH is induced in male C57BL/6 mice via a single subcutaneous injection of streptozotocin (B1681764) (STZ) (200 µg) two days after birth, followed by feeding a high-fat diet (HFD) starting at 4 weeks of age. This model recapitulates key features of human NASH, including steatosis, inflammation, ballooning, and progressive fibrosis.

-

Treatment Groups: At 8 weeks of age, mice with established NASH are randomized into four groups and treated daily for 4 weeks:

-

Vehicle control (orally administered)

-

Tipelukast (MN-001) at 10 mg/kg (oral)

-

Tipelukast (MN-001) at 30 mg/kg (oral)

-

Tipelukast (MN-001) at 100 mg/kg (oral)

-

-

Endpoint Analysis: At the end of the 4-week treatment period, livers are harvested for analysis.

-

Histopathology: Liver sections are stained with Hematoxylin and Eosin (H&E) for NAFLD Activity Score (NAS) assessment (steatosis, lobular inflammation, hepatocyte ballooning) and with Sirius Red for fibrosis quantification (% fibrosis area). Immunohistochemistry for Alpha-Smooth Muscle Actin (α-SMA) is performed to measure HSC activation.

-

Gene Expression: Hepatic mRNA levels of key pro-inflammatory and pro-fibrotic genes (e.g., MCP-1, CCR2, Collagen Type 1, TIMP-1, LOXL2) are quantified using RT-qPCR.

-

Data Summary: Preclinical Efficacy

All doses of Tipelukast demonstrated significant efficacy compared to the vehicle control. The results are summarized below.

| Parameter | Vehicle Control | Tipelukast (10, 30, 100 mg/kg) | Outcome | Citation |

| NAFLD Activity Score (NAS) | Baseline NASH | All doses significantly reduced NAS | Reduction in steatosis, lobular inflammation, and hepatocyte ballooning. | [10] |

| Liver Fibrosis | Established Fibrosis | All doses significantly reduced % area of fibrosis | Anti-fibrotic effect confirmed by Sirius Red staining. | [10] |

| HSC Activation | High α-SMA staining | All doses significantly reduced α-SMA positive area | Indicated reduced activation of hepatic stellate cells. | [10] |

| Gene Expression | Upregulated | All doses significantly down-regulated mRNA expression | Reduction in key pro-inflammatory (MCP-1, CCR2) and pro-fibrotic (Collagen Type 1, TIMP-1, LOXL2) genes. | [2][10] |

Clinical Studies in NASH/NAFLD

A Phase 2a clinical trial was conducted to evaluate Tipelukast in patients with NASH or NAFLD and associated hypertriglyceridemia. The trial was terminated early due to significant positive interim results.[11]

Experimental Protocol: Phase 2a Clinical Trial (MN-001-NATG-201)[3][8][11]

-

Study Design: A multi-center, open-label, proof-of-principle study.

-

Participant Population: Male and female subjects aged 21 to 65 with a diagnosis of NASH (histologically confirmed) or NAFLD (imaging-confirmed) and elevated fasting serum triglycerides (≥150 mg/dL).

-

Treatment Protocol: Subjects received oral Tipelukast (MN-001) on a dose-escalation regimen:

-

Weeks 1-4: 250 mg once daily (q.d.).

-

Weeks 5-8: 250 mg twice daily (b.i.d.) for a total of 500 mg/day.

-

-

Primary Endpoint: The primary efficacy endpoint was the change in fasting serum triglyceride levels from baseline to the end of 8 weeks of treatment.

-

Safety Assessment: Safety and tolerability were monitored throughout the study.

Data Summary: Clinical Efficacy (Interim Analysis)

The interim analysis showed a statistically significant reduction in serum triglycerides. No significant safety or tolerability issues were observed.[2]

| Parameter | N | Pre-Treatment (Baseline) | Post-Treatment (8 Weeks) | % Reduction | p-value | Citation |

| Mean Serum Triglycerides | 15 | 328.6 mg/dL | 192.9 mg/dL | 41.3% | 0.02 | [2][3] |

| Mean Serum Triglycerides (Outlier Excluded) | 14 | 260.1 mg/dL | 185.2 mg/dL | 28.8% | 0.00006 | [2] |

Bioanalytical Protocol for Tipelukast Quantification

Accurate measurement of Tipelukast in plasma is essential for pharmacokinetic analysis. The following protocol describes a general workflow for a validated LC-MS/MS method using this compound as an internal standard.

Protocol: LC-MS/MS Quantification in Human Plasma

-

Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of human plasma (calibration standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (e.g., this compound in methanol) and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.

-

Vortex vigorously for 1 minute, then centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Transfer the clear supernatant to a clean tube or 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Inject the prepared sample onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile to separate Tipelukast and its internal standard from endogenous matrix components.

-

Mass Spectrometry (MS/MS): Perform detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI) source.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both Tipelukast and this compound to ensure selectivity and sensitivity.

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area ratio (Tipelukast / this compound) against the nominal concentration of the calibration standards.

-

Determine the concentration of Tipelukast in unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.

-

Conclusion

Tipelukast (MN-001) presents a promising, multi-targeted therapeutic strategy for NASH by addressing both inflammation and fibrosis through the inhibition of the 5-lipoxygenase pathway. Preclinical and early clinical data have demonstrated significant, positive effects. The successful development and validation of robust bioanalytical methods, made possible by tools like the deuterated internal standard this compound, are fundamental to advancing Tipelukast through further clinical trials. This rigorous analytical foundation is essential for accurately defining its pharmacokinetic profile, ensuring patient safety, and ultimately realizing its potential as a treatment for patients with NASH.

References

- 1. Tipelukast (MN-001) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]

- 2. medicinova.com [medicinova.com]

- 3. medicinova.com [medicinova.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scbt.com [scbt.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. veeprho.com [veeprho.com]

In-Depth Technical Guide to the Physical and Chemical Properties of Hydroxy Tipelukast-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Hydroxy Tipelukast-d6, a deuterated analog of a metabolite of the investigational drug Tipelukast (MN-001). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies.

Introduction

This compound is the deuterium-labeled form of Hydroxy Tipelukast, a metabolite of Tipelukast. Tipelukast itself is an orally bioavailable small molecule with anti-inflammatory and anti-fibrotic properties.[1][2][3] It is being investigated for its therapeutic potential in conditions such as idiopathic pulmonary fibrosis and non-alcoholic steatohepatitis (NASH).[1][3] Deuterated compounds like this compound are crucial as internal standards in analytical and pharmacokinetic research. The incorporation of stable isotopes allows for precise quantification in biological matrices using mass spectrometry.[4]

Chemical and Physical Properties

While extensive experimental data for this compound is not publicly available, the following table summarizes its fundamental chemical and physical properties based on available information.

| Property | Value | Source(s) |

| Chemical Name | 4-(3-(3-((4-Acetyl-3-hydroxy-2-propylphenyl)thio)propoxy-d6)-6-(1-hydroxyethyl)-2-propylphenoxy)butanoic Acid | [5] |

| Molecular Formula | C₂₉H₃₄D₆O₇S | [5] |

| Molecular Weight | 538.73 g/mol | [5] |

| CAS Number | 1027597-04-1 | [5] |

| Appearance | Not specified (likely a solid) | - |

| Melting Point | Not specified | - |

| Boiling Point | Not specified | - |

| Solubility | Not specified | - |

| Storage Conditions | Refer to Certificate of Analysis for lot-specific recommendations. Generally, stable isotope-labeled compounds are stored at -20°C or -80°C. | [5] |

Synthesis and Characterization

General Synthesis of Deuterated Internal Standards

The synthesis of deuterated internal standards is a critical process to ensure high isotopic purity and stability. Two primary methods are generally employed:

-

Hydrogen/Deuterium (B1214612) (H/D) Exchange: This method involves the exchange of hydrogen atoms with deuterium from a deuterated solvent (e.g., D₂O, deuterated methanol) under specific catalytic conditions. While simpler, it offers less control over the precise location of deuterium labeling.[6]

-

Chemical Synthesis: This de novo approach builds the molecule using isotopically labeled starting materials. It provides complete control over the position and number of deuterium atoms, ensuring that the labels are in stable, non-exchangeable positions.[6]

For this compound, a multi-step chemical synthesis would be the preferred method to achieve the specific d6 labeling on the propoxy chain.

Characterization Techniques

The characterization of deuterated compounds is essential to confirm their identity, purity, and the extent of deuteration. The following techniques are typically used:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons at the sites of deuteration. ²H (Deuterium) NMR can be used to directly observe the deuterium nuclei.[7][8][9][10]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight of the deuterated compound and to determine the isotopic enrichment.[11]

Experimental Protocols

While specific experimental protocols for this compound are not available in the public domain, the following sections provide generalized protocols based on standard practices for the analysis of similar deuterated pharmaceutical standards.

Quality Control and Purity Assessment

A certificate of analysis for a specific lot of this compound would provide detailed information on its purity and isotopic enrichment. For research purposes, it is crucial to verify these parameters.

Protocol for Purity Assessment by HPLC-UV:

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL. Prepare a series of dilutions for calibration.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a common choice.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the analyte.

-

-

Analysis: Inject the prepared standards and analyze the chromatograms to determine the purity based on the area of the main peak relative to any impurity peaks.

Protocol for Isotopic Enrichment by LC-MS:

-

Sample Preparation: Prepare a dilute solution of this compound in an appropriate solvent.

-

LC-MS Conditions:

-

Utilize chromatographic conditions similar to the HPLC-UV method to separate the analyte from any potential interferences.

-

The mass spectrometer should be operated in full scan mode to observe the mass-to-charge ratio (m/z) of the molecular ion.

-

-

Data Analysis: Determine the isotopic distribution by examining the relative intensities of the ions corresponding to the deuterated and non-deuterated forms of the molecule.

Signaling Pathways of the Parent Compound, Tipelukast

This compound, as a metabolite of Tipelukast, is relevant to the biological pathways modulated by the parent drug. Tipelukast exerts its anti-inflammatory and anti-fibrotic effects through multiple mechanisms.[12][13] The following diagrams illustrate the key signaling pathways influenced by Tipelukast.

Anti-Inflammatory Signaling Pathway

Caption: Anti-inflammatory mechanism of Tipelukast.

Anti-Fibrotic Signaling Pathway

Caption: Anti-fibrotic mechanism of Tipelukast.

Experimental Workflow for Quantification using this compound

Caption: Workflow for bioanalysis using a deuterated internal standard.

Conclusion

This compound is an essential tool for the accurate quantification of the Tipelukast metabolite in biological samples. While comprehensive public data on its physical and chemical properties are limited, this guide provides a foundational understanding based on available information and established principles for deuterated internal standards. The provided generalized experimental protocols and signaling pathway diagrams for the parent compound offer a framework for researchers working with this and related molecules. Further detailed characterization and method validation are necessary for specific research applications.

References

- 1. This compound | TRC-H965447-50MG | LGC Standards [lgcstandards.com]

- 2. This compound sodium | 稳定同位素 | CAS 2714473-19-3 | 美国InvivoChem [invivochem.cn]

- 3. veeprho.com [veeprho.com]

- 4. veeprho.com [veeprho.com]

- 5. scbt.com [scbt.com]

- 6. benchchem.com [benchchem.com]

- 7. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 8. myuchem.com [myuchem.com]

- 9. Deuterated Compounds for NMR | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 10. studymind.co.uk [studymind.co.uk]

- 11. resolvemass.ca [resolvemass.ca]

- 12. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]

- 13. Tipelukast (MN-001) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]

A Technical Guide to Hydroxy Tipelukast-d6 for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial sourcing and application of Hydroxy Tipelukast-d6, a critical tool for researchers in pharmacology and drug metabolism. Designed for a scientific audience, this document outlines the available commercial suppliers, key quantitative data, and a detailed, representative experimental protocol for its use as an internal standard in bioanalytical assays.

Introduction to this compound

This compound is the deuterium-labeled form of Hydroxy Tipelukast, a metabolite of Tipelukast (MN-001). Tipelukast is an investigational drug with anti-inflammatory and anti-fibrotic properties, acting through multiple mechanisms, including leukotriene (LT) receptor antagonism, inhibition of phosphodiesterases (PDE3 and PDE4), and inhibition of 5-lipoxygenase (5-LO).[1][2][3] As a stable isotope-labeled internal standard, this compound is an indispensable tool for the accurate quantification of Hydroxy Tipelukast in complex biological matrices using mass spectrometry-based methods.[4] Its use significantly improves the precision and accuracy of pharmacokinetic and metabolic studies.[4][5][6]

Commercial Suppliers and Quantitative Data

A number of specialized chemical suppliers provide this compound for research purposes. While specific details such as purity and isotopic enrichment are lot-dependent and typically provided on the Certificate of Analysis (CoA), the following table summarizes the readily available information for key suppliers. Researchers are advised to request a lot-specific CoA from the supplier to obtain precise quantitative data.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Noted Purity/Isotopic Enrichment | Available Formats |

| Santa Cruz Biotechnology | 1027597-04-1 | C₂₉H₃₄D₆O₇S | 538.73 | Information available on lot-specific CoA | Inquire |

| Veeprho | 1027597-04-1 | C₂₉H₃₄D₆O₇S | 538.73 | High quality reference standard | Inquire |

| LGC Standards (TRC) | 1027597-04-1 | C₂₉H₃₄D₆O₇S | 538.73 | High-quality, certified reference material | Inquire |

| Pharmaffiliates | 1027597-04-1 | C₂₉H₃₄D₆O₇S | 538.73 | Certified Reference Standard | Inquire |

| MedchemExpress | 1027597-04-1 | C₂₉H₃₄D₆O₇S | 538.73 | Information available on lot-specific CoA | Inquire |

| Clinivex | 1027597-04-1 | C₂₉H₃₄D₆O₇S | 538.73 | High-quality reference standard | Inquire |

| TLC Pharmaceutical Standards | 1027597-04-1 | C₂₉H₃₄D₆O₇S | 538.74 | For laboratory use only | Inquire |

Experimental Protocol: Quantification of Hydroxy Tipelukast in Plasma using LC-MS/MS with this compound as an Internal Standard

This section provides a detailed, representative methodology for the use of this compound as an internal standard for the quantification of Hydroxy Tipelukast in a biological matrix such as human plasma. This protocol is intended as a template and may require optimization for specific laboratory conditions and instrumentation.

1. Materials and Reagents

-

Hydroxy Tipelukast analytical standard

-

This compound internal standard

-

Human plasma (with appropriate anticoagulant)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

96-well plates or microcentrifuge tubes

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer

2. Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Hydroxy Tipelukast and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the Hydroxy Tipelukast primary stock solution with 50:50 methanol:water to prepare a series of working standard solutions for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 methanol:water to prepare a 100 ng/mL IS working solution.

3. Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of plasma samples, calibration standards, and quality control samples into a 96-well plate or microcentrifuge tubes.

-

Add 10 µL of the 100 ng/mL this compound IS working solution to all wells except for the blank matrix samples.

-

Add 200 µL of cold acetonitrile to each well to precipitate plasma proteins.

-

Vortex the plate/tubes for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.

-

Inject a portion of the supernatant (e.g., 5-10 µL) into the LC-MS/MS system.

4. LC-MS/MS Conditions (Example)

-